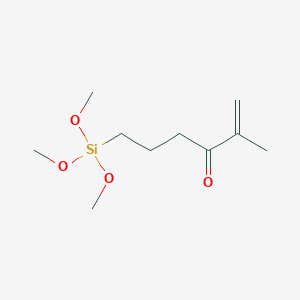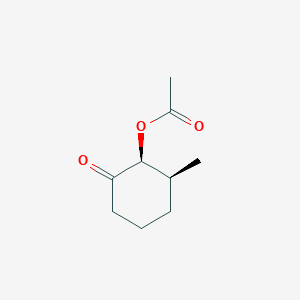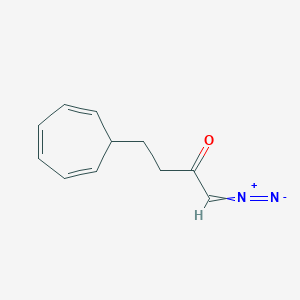
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate is a compound that belongs to the class of tropylium salts. Tropylium salts are known for their high reactivity and are used in various organic synthesis processes. This compound is particularly interesting due to its unique structure, which includes a cyclohepta-2,4,6-trien-1-yl group, making it a non-benzenoid aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate typically involves the reaction of cyclohepta-1,3,5-triene with phosphorus pentachloride, followed by treatment with perchloric or tetrafluoroboric acid . This process results in the formation of stable high-melting compounds such as tropylium perchlorate and tropylium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of phosphorus pentachloride and strong acids like perchloric or tetrafluoroboric acid would be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The conditions for these reactions vary, but they often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclohepta-2,4,6-trien-1-yl)-1-diazoniobut-1-en-2-olate involves its reactivity as a tropylium ion. The compound acts as a Lewis acid and an electrophile, facilitating various organic transformations . The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial and antitumor activities suggest interactions with cellular components and enzymes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structure and reactivity.
Properties
CAS No. |
61063-57-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-cyclohepta-2,4,6-trien-1-yl-1-diazobutan-2-one |
InChI |
InChI=1S/C11H12N2O/c12-13-9-11(14)8-7-10-5-3-1-2-4-6-10/h1-6,9-10H,7-8H2 |
InChI Key |
ZQEWCYVATDDAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

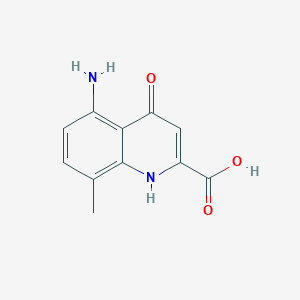
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
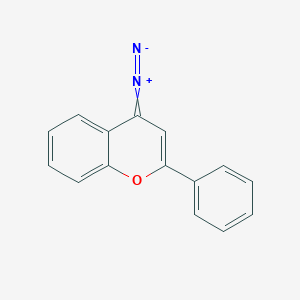
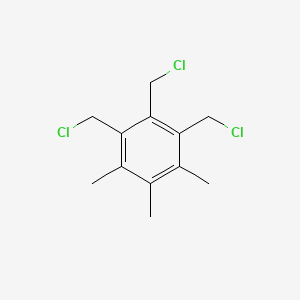
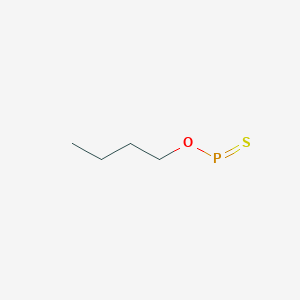
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
